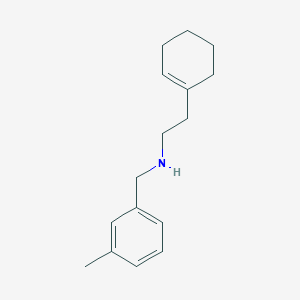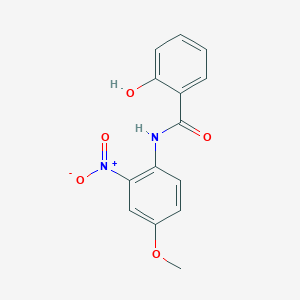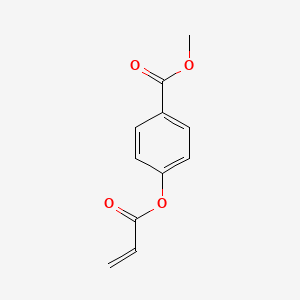
Methyl 4-(acryloyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(acryloyloxy)benzoate is an organic compound with the molecular formula C11H10O4. It is an ester formed from the reaction of methanol and 4-(acryloyloxy)benzoic acid. This compound is known for its applications in polymer chemistry, particularly in the synthesis of liquid crystalline polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(acryloyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(acryloyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acryloyloxy group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(acryloyloxy)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which methyl 4-(acryloyloxy)benzoate exerts its effects is primarily through its ability to polymerize. The acryloyloxy group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .
Vergleich Mit ähnlichen Verbindungen
Methyl benzoate: An ester with a simpler structure, used primarily in fragrances and as a solvent.
Methyl 4-formylbenzoate: Used in the synthesis of various organic compounds.
1,4-Bis[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene: A liquid crystalline monomer with similar polymerization properties.
Uniqueness: Methyl 4-(acryloyloxy)benzoate is unique due to its dual functionality as both an ester and an acryloyloxy compound. This allows it to participate in a wide range of chemical reactions and makes it highly versatile in the synthesis of advanced materials.
Eigenschaften
CAS-Nummer |
4513-48-8 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
methyl 4-prop-2-enoyloxybenzoate |
InChI |
InChI=1S/C11H10O4/c1-3-10(12)15-9-6-4-8(5-7-9)11(13)14-2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
WMJVAKULPHVQAB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B14147019.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
![4-{[{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}(oxo)acetyl]amino}benzoic acid](/img/structure/B14147033.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14147045.png)
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
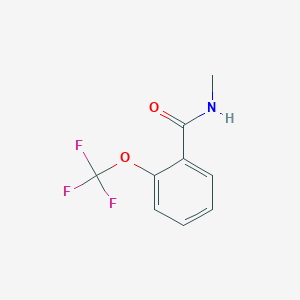
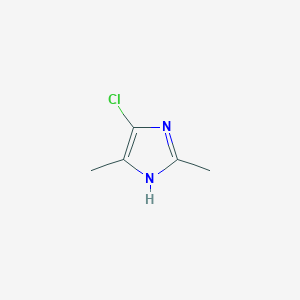
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
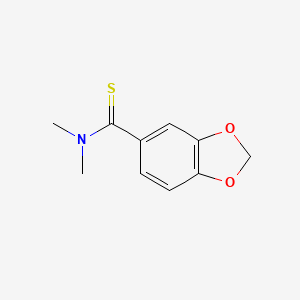
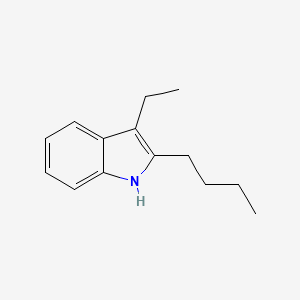
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
